molecular formula C7H10O4S B13078608 Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate

Cat. No.: B13078608
M. Wt: 190.22 g/mol
InChI Key: YHBGMZSMXKGHRK-GQCTYLIASA-N
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Description

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate typically involves the reaction of a thiophene derivative with an appropriate esterifying agent under controlled conditions. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiophene ring.

Scientific Research Applications

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic thiophene derivative with similar chemical properties.

    Methyl thiophene: A methylated thiophene compound with comparable reactivity.

    Thiophene sulfone: An oxidized thiophene derivative with distinct chemical behavior.

Uniqueness

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

methyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h4H,2-3,5H2,1H3/b6-4+

InChI Key

YHBGMZSMXKGHRK-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/1\CCS(=O)(=O)C1

Canonical SMILES

COC(=O)C=C1CCS(=O)(=O)C1

Origin of Product

United States

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